molecular formula C21H24N2O3S B6049620 N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

Cat. No. B6049620
M. Wt: 384.5 g/mol
InChI Key: SFCOQEYVOOWFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in the late 1990s and has since been used extensively in scientific research to understand the role of dopamine receptors in various physiological and pathological conditions.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide acts as a selective antagonist of dopamine D4 receptors, which are primarily located in the prefrontal cortex and limbic system of the brain. By blocking these receptors, N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and cognition. It has been shown to be effective in the treatment of disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is its selectivity for dopamine D4 receptors, which allows for more specific and targeted research. However, one limitation is that it may not accurately reflect the effects of dopamine D4 receptor antagonists in vivo, as it is only tested in vitro.

Future Directions

There are several future directions for research involving N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One area of interest is the role of dopamine D4 receptors in the development of addiction and substance abuse disorders. Another area of interest is the potential therapeutic use of N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide in the treatment of other psychiatric disorders, such as anxiety and depression. Additionally, further research is needed to understand the long-term effects of N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide on the brain and behavior.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide involves a multi-step process that includes the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with piperidine and phenylsulfonyl chloride, followed by the addition of N,N-dimethylformamide and triethylamine. The final product is obtained through recrystallization of the crude product.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been used extensively in scientific research to study the role of dopamine D4 receptors in various physiological and pathological conditions. It has been shown to be effective in the treatment of disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

1-(benzenesulfonyl)-N-(2,3-dihydro-1H-inden-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(22-19-10-9-16-5-4-6-18(16)15-19)17-11-13-23(14-12-17)27(25,26)20-7-2-1-3-8-20/h1-3,7-10,15,17H,4-6,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCOQEYVOOWFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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